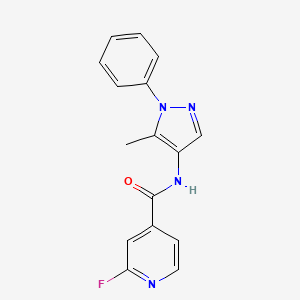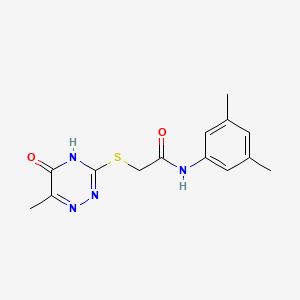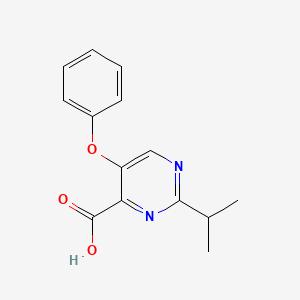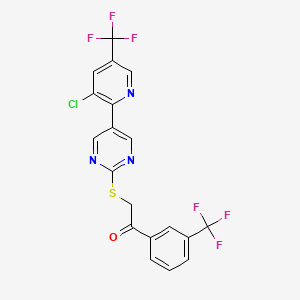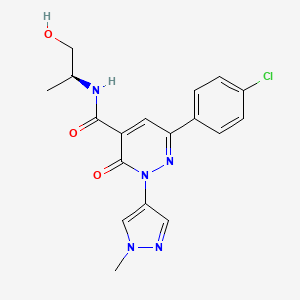
BAY 2416964
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BAY 2416964 是一种选择性的小分子抑制剂,靶向芳烃受体 (AhR)。该化合物已在癌症免疫治疗中显示出潜力,通过抑制 AhR 的激活,AhR 已知会抑制肿瘤微环境中的免疫细胞功能 .
准备方法
BAY 2416964 的合成涉及一系列化学反应,旨在创造一种有效的和选择性的 AhR 抑制剂。合成路线通常包括通过各种有机反应形成关键中间体,然后进行纯化和表征步骤。 工业生产方法侧重于优化产率和纯度,同时确保工艺的可扩展性 .
化学反应分析
科学研究应用
BAY 2416964 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 AhR 在各种化学过程中的作用。
生物学: 研究其对免疫细胞功能的影响及其调节免疫反应的潜力。
医学: 探索作为癌症免疫治疗中的治疗剂,特别是在与其他抗癌剂联合使用时。
作用机制
BAY 2416964 通过抑制芳烃受体 (AhR) 的激活来发挥其作用。AhR 是一种胞质转录因子,当被激活时,它会转运到细胞核并与 DNA 中的异源生物反应元件 (XRE) 结合。这种结合导致参与免疫抑制的基因的诱导。 通过抑制 AhR,this compound 恢复免疫细胞功能并增强抗原特异性细胞毒性 T 细胞反应 .
相似化合物的比较
BAY 2416964 在其作为 AhR 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
GNF351: 另一种具有不同化学结构但具有类似抑制活性的 AhR 抑制剂。
CH-223191: 一种广泛用于各种研究中的已知 AhR 拮抗剂。
AHR 激动剂 4 (化合物 24e): 一种 AhR 激动剂,与 this compound 相比,其对免疫反应的调节方式不同
属性
IUPAC Name |
6-(4-chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSZKAJPHGVOV-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CN(N=C2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: BAY2416964 selectively binds to the AhR, preventing its activation by both exogenous and endogenous ligands such as kynurenine. [] This inhibition disrupts the AhR signaling pathway, which has been implicated in tumor growth, immunosuppression, and resistance to immune checkpoint inhibitors. [, ] By blocking AhR activation, BAY2416964 can restore immune cell function, enhance anti-tumor T cell responses, and reduce the activity of immunosuppressive myeloid cells. []
ANone: BAY2416964's anti-tumor activity stems from its ability to modulate the tumor microenvironment by counteracting the immunosuppressive effects of the AhR pathway. Studies have shown that BAY2416964 can:
- Enhance the proinflammatory activity of antigen-presenting cells and T cells. []
- Reduce the activity of immunosuppressive myeloid cells like myeloid-derived suppressor cells and regulatory T cells. [, ]
- Improve the effectiveness of PD-1 blockade, potentially overcoming resistance mechanisms to immune checkpoint inhibitors. []
ANone: Preliminary analysis of biomarkers from a Phase I clinical trial of BAY2416964 in patients with solid tumors has demonstrated:
- Inhibition of kynurenic acid-induced AhR downstream gene expression (e.g., CYP1A1, CYP1B1) in patients' peripheral blood mononuclear cells (PBMCs), indicating effective in vivo target engagement. []
- Evidence of immune activation at the tested doses. []
ANone: Yes, preclinical studies using a syngeneic ovalbumin-expressing B16F10 melanoma model in mice demonstrated that oral administration of BAY2416964:
A: Research suggests potential synergistic effects when combining BAY2416964 with other anticancer agents, particularly those targeting the proteasome pathway. In preclinical studies, combining BAY2416964 with TAK-243, a ubiquitin-activating enzyme inhibitor, demonstrated profound greater-than-additive cytotoxicity in various cancer cell lines, including bladder, pancreatic, colon, lung, and glioblastoma. []
ANone: Current research on BAY2416964 focuses on:
- Evaluating its safety, pharmacokinetics, pharmacodynamics, recommended Phase II dose, and anti-tumor activity in clinical trials. []
- Exploring disease-specific dose-expansion studies, particularly in non-small-cell lung cancer and head and neck squamous cell carcinoma. []
- Investigating its potential in combination therapies, given its manageable safety profile. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
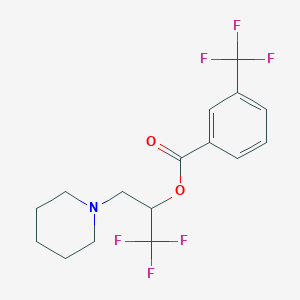

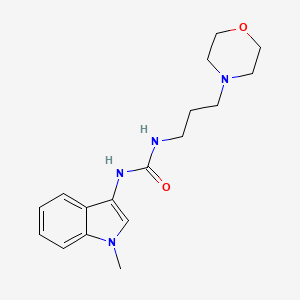
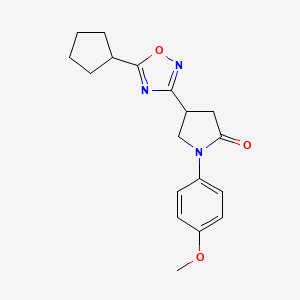
![3-chloro-2-({7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2698391.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)
![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2698398.png)
